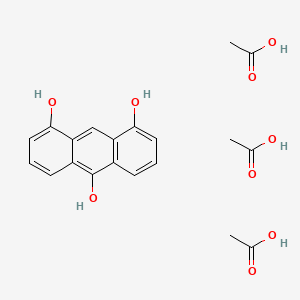
Acetic acid;anthracene-1,8,10-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;anthracene-1,8,10-triol is a compound that combines the properties of acetic acid and anthracene derivatives. Acetic acid is a simple carboxylic acid known for its use in vinegar, while anthracene is a polycyclic aromatic hydrocarbon with three fused benzene rings. The combination of these two components results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;anthracene-1,8,10-triol typically involves the reaction of anthracene derivatives with acetic acid under specific conditions. One common method involves the nitration of anthracene followed by reduction and subsequent reaction with acetic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;anthracene-1,8,10-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like acetic acid or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroxyanthracenes. These products have distinct chemical and physical properties that make them useful in different applications .
Aplicaciones Científicas De Investigación
Acetic acid;anthracene-1,8,10-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of acetic acid;anthracene-1,8,10-triol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;anthracene-1,8,10-triol include other anthracene derivatives such as:
- 9,10-Diphenylanthracene
- 9-Anthracenemethanol
- Anthralin (1,8-dihydroxy-9-anthrone)
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and anthracene moieties. This combination imparts distinct chemical reactivity and physical properties, making it particularly useful in specific applications such as organic electronics and photochemistry .
Propiedades
Número CAS |
111602-34-7 |
|---|---|
Fórmula molecular |
C20H22O9 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
acetic acid;anthracene-1,8,10-triol |
InChI |
InChI=1S/C14H10O3.3C2H4O2/c15-12-5-1-3-8-10(12)7-11-9(14(8)17)4-2-6-13(11)16;3*1-2(3)4/h1-7,15-17H;3*1H3,(H,3,4) |
Clave InChI |
BOOFFVOQICFQPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=C2C(=C1)O)C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)

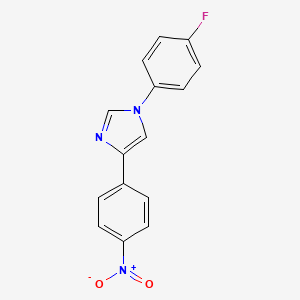
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
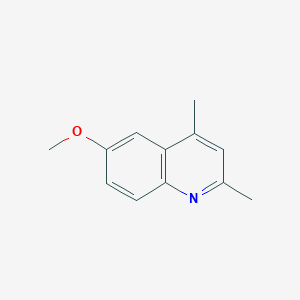
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)

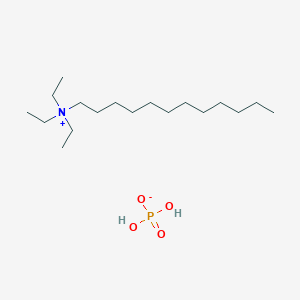
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
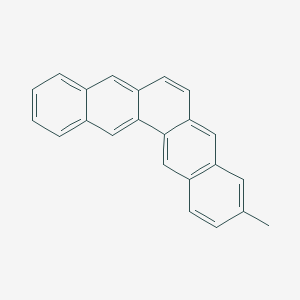

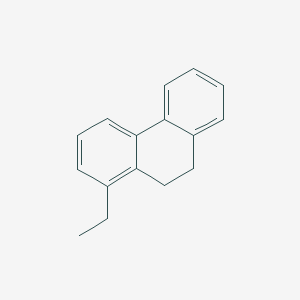
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

